![molecular formula C12H7BrClNO B1278889 5-(4-Bromobenzoyl)-2-chloropyridine CAS No. 192437-73-3](/img/structure/B1278889.png)
5-(4-Bromobenzoyl)-2-chloropyridine
Overview
Description
“5-(4-Bromobenzoyl)-2-chloropyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-(4-Bromobenzoyl)” part indicates that there is a bromobenzoyl group attached to the 5th carbon of the pyridine ring. The “2-chloro” part indicates that there is a chlorine atom attached to the 2nd carbon of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a bromobenzoyl chloride . The bromobenzoyl chloride would act as an acylating agent, introducing the bromobenzoyl group to the pyridine ring .Molecular Structure Analysis
The molecular structure of “5-(4-Bromobenzoyl)-2-chloropyridine” would consist of a pyridine ring substituted with a bromobenzoyl group at the 5-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
As a halogenated aromatic compound, “5-(4-Bromobenzoyl)-2-chloropyridine” could undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Bromobenzoyl)-2-chloropyridine” would depend on its structure. As a halogenated aromatic compound, it would likely be a solid at room temperature and have a relatively high melting point .Scientific Research Applications
Synthesis of HIV-1 Protease Inhibitors
5-(4-Bromobenzoyl)-2-chloropyridine: is utilized in the synthesis of compounds that inhibit HIV-1 protease, an enzyme critical for the maturation of the Human Immunodeficiency Virus (HIV). By inhibiting this enzyme, the compound can potentially prevent the virus from becoming infectious .
Development of Analgesic Agents
This compound is involved in the creation of cyclohexanone derivatives, which have applications as analgesic agents. These derivatives can provide pain relief by interacting with biological pathways responsible for pain perception .
Antimicrobial Applications
The compound is also used to synthesize oxazoles, which are known for their antimicrobial properties. These substances can be effective against a range of microbial pathogens, making them valuable in the development of new antibiotics .
Anticancer Research
In the field of oncology, 5-(4-Bromobenzoyl)-2-chloropyridine serves as a precursor in the synthesis of benzofuran derivatives. These derivatives are studied for their potential anticancer activities, offering a pathway to novel cancer treatments .
Agriculture: Herbicide and Fungicide Development
Research indicates that derivatives of 5-(4-Bromobenzoyl)-2-chloropyridine can act as herbicides and fungicides. This application is crucial in protecting crops from weeds and fungal diseases, thereby supporting agricultural productivity .
Synthesis of Antiviral Compounds
The compound’s role in synthesizing oxadiazole derivatives, which exhibit antiviral properties, is significant. These derivatives can be designed to target specific viruses, contributing to the treatment and prevention of viral infections .
Mechanism of Action
Target of Action
Bromfenac, a compound with a similar bromobenzoyl group, is known to inhibitProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .
Mode of Action
Bromfenac, a structurally related compound, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . This inhibition reduces inflammation, which could be a potential mode of action for 5-(4-Bromobenzoyl)-2-chloropyridine.
Biochemical Pathways
Compounds with similar structures, such as bromfenac, are known to affect theprostaglandin synthesis pathway . By inhibiting cyclooxygenase enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Bromfenac, a related compound, has been shown to penetrate into retinochoroidal tissues in high enough concentrations to inhibit cox-2 when applied topically . This suggests that 5-(4-Bromobenzoyl)-2-chloropyridine may also have good tissue penetration and bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of similar compounds, it may reduce inflammation by inhibiting the production of prostaglandins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromophenyl)-(6-chloropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSFRRFJDYZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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